molecular formula C12H11N3O2 B1601876 Methyl 2-amino-4-phenylpyrimidine-5-carboxylate CAS No. 1150163-80-6

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

Cat. No.: B1601876
CAS No.: 1150163-80-6
M. Wt: 229.23 g/mol
InChI Key: DOQPFYCCCSWUPD-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C12H13N3O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Scientific Research Applications

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate has several applications in scientific research:

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 2-amino-4-phenylpyrimidine-5-carboxylate” can be found on the product link .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-phenylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with methyl 4-phenyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    2-Amino-4-phenylpyrimidine: Lacks the carboxylate group, which may affect its reactivity and applications.

    Methyl 2-amino-4-(4-methylphenyl)pyrimidine-5-carboxylate: Contains a methyl group on the phenyl ring, which can influence its chemical properties and biological activity.

    Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate:

Uniqueness: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-4-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-17-11(16)9-7-14-12(13)15-10(9)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPFYCCCSWUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572388
Record name Methyl 2-amino-4-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150163-80-6
Record name Methyl 2-amino-4-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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